molecular formula C15H25NO3S2 B2948917 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-isopropylbenzenesulfonamide CAS No. 1396751-94-2

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-isopropylbenzenesulfonamide

Cat. No. B2948917
CAS RN: 1396751-94-2
M. Wt: 331.49
InChI Key: OTFZZZHLTSVIJL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-isopropylbenzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as HMSB, and it is a sulfonamide derivative that has been identified as a potent inhibitor of carbonic anhydrase enzymes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-isopropylbenzenesulfonamide is related to its ability to inhibit carbonic anhydrase enzymes. These enzymes play a crucial role in the regulation of pH in various tissues, and their inhibition can have significant physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. These studies have shown that this compound can have significant effects on various physiological processes, including the regulation of pH, the modulation of ion channels, and the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-isopropylbenzenesulfonamide in lab experiments include its high potency and specificity for carbonic anhydrase enzymes. However, the limitations of this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-isopropylbenzenesulfonamide. These include the development of new drugs based on this compound, the identification of new targets for its inhibition, and the investigation of its potential applications in other fields of science. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential side effects and interactions with other drugs.

Synthesis Methods

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-isopropylbenzenesulfonamide can be achieved through a multi-step process that involves the reaction of various reagents. The synthesis of this compound has been described in detail in several scientific publications, and it involves the use of different chemical intermediates.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-isopropylbenzenesulfonamide has been studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the development of new drugs that can be used to treat diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S2/c1-12(2)13-5-7-14(8-6-13)21(18,19)16-11-15(3,17)9-10-20-4/h5-8,12,16-17H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFZZZHLTSVIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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